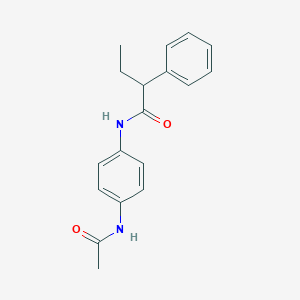![molecular formula C18H22N4O4S B297188 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297188.png)
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furapromidium, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the pyrimidine family and has been found to possess unique properties that make it a valuable tool in various areas of research.
作用機序
The mechanism of action of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the disruption of the cell cycle. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
実験室実験の利点と制限
One of the main advantages of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is its potent anti-cancer properties. It has been found to be effective against a wide range of cancer cell types and has shown promise as a potential cancer treatment. However, one of the limitations of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem is its toxicity. It has been found to be toxic to normal cells at high concentrations, which limits its use in clinical settings.
将来の方向性
There are several future directions for research on 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem. One area of research is the development of more potent and selective analogs of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem that can be used in clinical settings. Another area of research is the identification of the specific molecular targets of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem, which could provide insights into its mechanism of action and potential therapeutic applications. Additionally, research is needed to better understand the toxicity of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem and to develop strategies to mitigate its toxic effects. Overall, the potential applications of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem in scientific research are vast and exciting, and further research is needed to fully explore its potential.
合成法
The synthesis of 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem involves the reaction of 2-furoyl chloride with piperazine in the presence of sodium hydroxide to form the intermediate compound, 4-(2-furoyl)-1-piperazinecarboxylic acid. This intermediate is then reacted with ethyl acetoacetate and thiourea to produce the final product, 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
科学的研究の応用
1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has been extensively studied for its potential applications in scientific research. One of the most significant areas of research has been in the field of cancer treatment. Studies have shown that 1,3-diethyl-5-{[4-(2-furoyl)-1-piperazinyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedionem has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been found to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells.
特性
分子式 |
C18H22N4O4S |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
1,3-diethyl-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H22N4O4S/c1-3-21-15(23)13(16(24)22(4-2)18(21)27)12-19-7-9-20(10-8-19)17(25)14-6-5-11-26-14/h5-6,11-12H,3-4,7-10H2,1-2H3 |
InChIキー |
ONLPZHQVNOKLNR-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)N(C1=S)CC |
正規SMILES |
CCN1C(=O)C(=CN2CCN(CC2)C(=O)C3=CC=CO3)C(=O)N(C1=S)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3,3-dimethyl-N-[4-(propan-2-yl)phenyl]butanamide](/img/structure/B297116.png)

![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![6-hydroxy-5-[(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)(2-pyridinyl)methyl]-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297123.png)
![2-[[4-[Bis(4-hydroxy-1,3-dimethyl-6-oxo-2-sulfanylidenepyrimidin-5-yl)methyl]-2-chloro-6-ethoxyphenoxy]methyl]benzonitrile](/img/structure/B297124.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![3-methoxy-4-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297127.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)